

Synthesis of 2C-E: A Technical Guide Based on Alexander Shulgin's PiHKAL

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Compound of Interest

Compound Name: 2,5-Dimethoxy-4-ethylphenethylamine

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This document provides a detailed technical overview of the synthesis of **2,5-Dimethoxy-4-ethylphenethylamine** (2C-E) as documented by Alexander Shulgin in his book "PiHKAL: A Chemical Love Story."^[1] The methodologies, quantitative data, and reaction pathways are presented for an audience of researchers, scientists, and professionals in drug development.

Overview of Synthetic Pathway

The synthesis of 2C-E from p-dimethoxybenzene is a multi-step process. The core of the synthesis involves the formation of 2,5-dimethoxyacetophenone, its subsequent reduction to an ethyl group, followed by formylation, condensation with nitromethane, and a final reduction to yield the target phenethylamine. An alternative initial step to produce 2,5-dimethoxyacetophenone is also described.

Experimental Protocols and Data

Method 1: Synthesis of 2,5-Dimethoxyacetophenone

The initial step involves a Friedel-Crafts acylation of p-dimethoxybenzene.

Table 1: Reactants and Reagents for 2,5-Dimethoxyacetophenone Synthesis

Compound	Molecular Formula	Molar Mass (g/mol)	Quantity	Moles
p-Dimethoxybenzene	C ₈ H ₁₀ O ₂	138.16	110 g	0.796
Anhydrous Aluminum Chloride	AlCl ₃	133.34	140 g	1.050
Acetyl Chloride	C ₂ H ₃ ClO	78.50	100 g	1.274
Dichloromethane (CH ₂ Cl ₂)	CH ₂ Cl ₂	84.93	700 mL	-
5% Sodium Hydroxide (NaOH)	NaOH	40.00	3 x 150 mL	-
Water (H ₂ O)	H ₂ O	18.02	1 L	-

Experimental Protocol:

A suspension of 140 g of anhydrous aluminum chloride in 400 mL of dichloromethane was treated with 100 g of acetyl chloride.^[1] This slurry was then added to a vigorously stirred solution of 110 g of p-dimethoxybenzene in 300 mL of dichloromethane. The stirring was continued for an additional 40 minutes at ambient temperature. The entire mixture was then poured into 1 liter of water and the phases were separated. The aqueous phase was extracted twice with 100 mL portions of dichloromethane. The combined organic phases were washed three times with 150 mL of 5% NaOH. The solvent was removed from the organic phase on a rotary evaporator, and the residual oil was distilled at 147-150 °C to yield 111.6 g of 2,5-dimethoxyacetophenone as an almost white oil.^[1]

Synthesis of 2,5-Dimethoxy-1-ethylbenzene

This step involves a Wolff-Kishner reduction of the ketone formed in the previous step.

Table 2: Reactants and Reagents for 2,5-Dimethoxy-1-ethylbenzene Synthesis

Compound	Molecular Formula	Molar Mass (g/mol)	Quantity	Moles
2,5-Dimethoxyacetophenone	C ₁₀ H ₁₂ O ₃	180.20	100 g	0.555
85% Potassium Hydroxide (KOH)	KOH	56.11	71 g	1.075
65% Hydrazine	N ₂ H ₄	32.05	125 mL	-
Triethylene Glycol	C ₆ H ₁₄ O ₄	150.17	500 mL	-
Water (H ₂ O)	H ₂ O	18.02	3 L	-
Hexane	C ₆ H ₁₄	86.18	3 x 100 mL	-

Experimental Protocol:

In a round-bottom flask equipped with a reflux condenser, take-off adapter, immersion thermometer, and magnetic stirrer, 100 g of 2,5-dimethoxyacetophenone, 71 g of 85% KOH pellets, 500 mL of triethylene glycol, and 125 mL of 65% hydrazine were combined.^[1] The mixture was heated to a boil, and the distillate was removed, allowing the internal temperature to rise to 210 °C. Reflux was maintained at this temperature for an additional 3 hours. After cooling, the reaction mixture and the collected distillate were combined and poured into 3 liters of water. This mixture was then extracted three times with 100 mL portions of hexane. The pooled hexane extracts were washed with water, and the solvent was removed to yield 22.0 g of 2,5-dimethoxy-1-ethylbenzene as a pale straw-colored liquid.^[1]

Synthesis of 2,5-Dimethoxy-4-ethylbenzaldehyde

This step is a formylation of the ethyl-substituted benzene ring.

Table 3: Reactants and Reagents for 2,5-Dimethoxy-4-ethylbenzaldehyde Synthesis

Compound	Molecular Formula	Molar Mass (g/mol)	Quantity	Moles
2,5-Dimethoxy-1-ethylbenzene	C ₁₀ H ₁₄ O ₂	166.22	8.16 g	0.049
Anhydrous Stannic Chloride	SnCl ₄	260.52	11.7 mL	-
Dichloromethyl Methyl Ether	C ₂ H ₄ Cl ₂ O	114.96	3.95 mL	0.049
Dichloromethane (CH ₂ Cl ₂)	CH ₂ Cl ₂	84.93	30 mL	-
Water (H ₂ O)	H ₂ O	18.02	1 L	-

Experimental Protocol:

A solution of 8.16 g of 2,5-dimethoxy-1-ethylbenzene in 30 mL of dichloromethane was cooled to 0 °C under an inert atmosphere with stirring.[1] To this, 11.7 mL of anhydrous stannic chloride was added, followed by the dropwise addition of 3.95 mL of dichloromethyl methyl ether over 30 minutes. The reaction was allowed to warm to room temperature and then heated on a steam bath for 1 hour. The mixture was poured into 1 liter of water and extracted three times with 75 mL portions of dichloromethane. The combined organic extracts were washed with dilute HCl, and the solvent was removed under vacuum. The resulting dark oil was distilled at 90-110 °C at 0.2 mm/Hg to yield 5.9 g of 2,5-dimethoxy-4-ethylbenzaldehyde, which solidified into white crystals upon cooling (mp 46-47 °C).[1]

Synthesis of 2,5-Dimethoxy-4-ethyl-β-nitrostyrene

This step involves a Henry condensation reaction.

Table 4: Reactants and Reagents for 2,5-Dimethoxy-4-ethyl-β-nitrostyrene Synthesis

Compound	Molecular Formula	Molar Mass (g/mol)	Quantity	Moles
2,5-Dimethoxy-4-ethylbenzaldehyde	C ₁₁ H ₁₄ O ₃	194.23	21.0 g	0.108
Nitromethane	CH ₃ NO ₂	61.04	75 g	1.229
Anhydrous Ammonium Acetate	C ₂ H ₇ NO ₂	77.08	4 g	0.052
Methanol (MeOH)	CH ₃ OH	32.04	-	-

Experimental Protocol:

A solution of 21.0 g of unrecrystallized 2,5-dimethoxy-4-ethylbenzaldehyde in 75 g of nitromethane was treated with 4 g of anhydrous ammonium acetate.^[1] The mixture was heated on a steam bath for approximately 2 hours. The excess solvent and reagent were removed under vacuum, yielding granular orange solids. These solids were recrystallized from seven volumes of boiling methanol to give the final product.^[1]

Synthesis of 2,5-Dimethoxy-4-ethylphenethylamine (2C-E)

The final step is the reduction of the nitrostyrene to the amine.

Table 5: Reactants and Reagents for 2C-E Synthesis

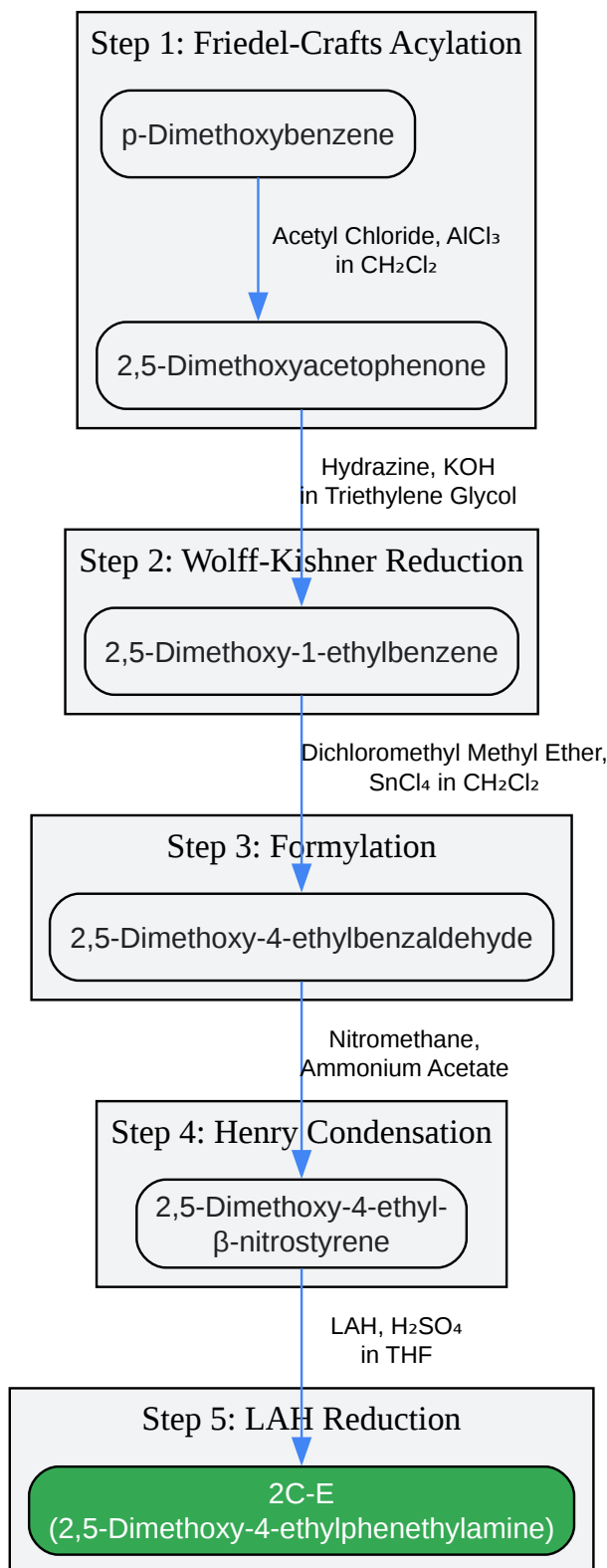
Compound	Molecular Formula	Molar Mass (g/mol)	Quantity	Moles
2,5-Dimethoxy-4-ethyl- β -nitrostyrene	C ₁₂ H ₁₅ NO ₄	237.25	5.85 g	0.025
1.0 M Lithium Aluminum Hydride (LAH) in THF	LiAlH ₄	37.95	120 mL	0.120
100% Sulfuric Acid (H ₂ SO ₄)	H ₂ SO ₄	98.08	3.0 mL	-
Tetrahydrofuran (THF)	C ₄ H ₈ O	72.11	40 mL	-
Isopropanol (IPA)	C ₃ H ₈ O	60.10	-	-
5% Sodium Hydroxide (NaOH)	NaOH	40.00	4.5 mL	-

Experimental Protocol:

Under an inert atmosphere, 120 mL of a 1.0 M solution of LAH in THF was placed in a 500 mL three-necked flask and cooled to 0 °C.^[1] Over 30 minutes, 3.0 mL of 100% sulfuric acid was added. This was followed by the addition of a solution of 5.85 g of 2,5-dimethoxy-4-ethyl- β -nitrostyrene in 40 mL of warm THF. The reaction mixture was stirred for 30 minutes, brought to room temperature, and then heated on a steam bath for 30 minutes. After returning to room temperature, the excess hydride was destroyed by the dropwise addition of isopropanol. The addition of 4.5 mL of 5% NaOH resulted in the formation of a white precipitate. This mixture was filtered, and the filter cake was washed with THF. The filtrate was evaporated to yield 2.8 g of 2C-E as an almost white oil.^[1]

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of 2C-E from p-dimethoxybenzene as described by Shulgin.



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Caption: Synthetic pathway for 2C-E from p-dimethoxybenzene.

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References

- 1. Erowid Online Books : "PIHKAL" - #24 2C-E [erowid.org]
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